The compound "2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide" represents a class of fluorinated organic molecules that have garnered interest due to their potential pharmacological applications. Fluorinated compounds often exhibit unique properties, such as increased stability and lipophilicity, which can enhance their biological activity and utility in various fields, including medicinal chemistry and materials science.
In medicinal chemistry, the introduction of fluorine atoms into molecules is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties. For example, fluorinated retinoic acids and their analogues have been synthesized, with some showing increased antipapilloma activity compared to their nonfluorinated counterparts. This indicates that fluorination can enhance the biological efficacy of compounds in vivo, as demonstrated in a chemically induced mouse papilloma test3.
Fluorinated compounds also play a significant role in organic synthesis. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, for instance, has been shown to catalyze dehydrative amidation between carboxylic acids and amines effectively. Mechanistic studies suggest that a mixed anhydride is the active species, and the ortho-substituent prevents amine coordination to the boron atom, thus accelerating amidation. This catalyst is particularly useful for alpha-dipeptide synthesis, highlighting the utility of fluorinated compounds in facilitating complex organic reactions2.
As mentioned earlier, fluorophen demonstrates the potential for imaging applications. The ability to label such compounds with radioactive fluorine isotopes like 18F enables their use in PETT, providing a non-invasive method to visualize and quantify biological processes in real-time. This has significant implications for diagnostics and the study of receptor-ligand interactions in a clinical setting1.
This compound is primarily sourced from various patents and scientific literature that detail its synthesis and applications. It belongs to the class of antihyperlipidemics, which are drugs used to lower lipid levels in the blood. The compound's structure features a fluorophenyl group, which is critical for enhancing its pharmacological properties.
The synthesis of 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic acid, (4-benzyloxy-phenyl)-amide involves several key steps:
The yield of this compound can reach up to 75% to 80%, depending on the specific conditions used during synthesis .
The primary chemical reactions involving this compound include:
These reactions are typically performed under reflux conditions and monitored using thin-layer chromatography (TLC) to ensure completion .
The mechanism of action for compounds like 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic acid involves:
This mechanism is critical for its therapeutic effects in managing cholesterol levels .
The physical and chemical properties of this compound include:
These properties are essential for determining the compound's stability, reactivity, and suitability for pharmaceutical applications .
The applications of 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic acid extend primarily into:
The synthesis of structurally complex fluorinated amides such as 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide necessitates meticulous multi-step planning to address challenges in regiocontrol, functional group compatibility, and stereochemical integrity. Retrosynthetic analysis reveals three key disconnections: (1) the amide bond between the β-keto acid moiety and 4-benzyloxyaniline, (2) the C-C bond adjacent to the 4-fluorophenyl keto group, and (3) the benzyl ether linkage (Figure 1). A robust forward synthesis typically employs the following sequence:
Figure 1: Retrosynthetic Analysis
Target molecule ↓ Disconnection 1: Amide bond Carboxylic acid precursor + 4-Benzyloxyaniline ↓ Disconnection 2: α-Arylation 4-Fluorophenyl keto precursor + β-keto ester ↓ Disconnection 3: Benzyl protection p-Hydroxyaniline + Benzyl halide
Critical steps include the α-arylation of β-dicarbonyl compounds using 4-fluoro-bromobenzene under palladium catalysis, which installs the fluorophenyl ketone segment with minimal diarylation byproducts when conducted at 60°C in DMF [1]. Subsequent hydrolysis-decarboxylation of the β-keto ester intermediate generates the free carboxylic acid functionality without epimerization. The benzyloxy group is introduced early via Williamson ether synthesis between p-hydroxyaniline and benzyl bromide under phase-transfer conditions (K₂CO₃, TBAB, 50°C), achieving >95% regioselectivity [7].
Table 1: Optimization of α-Arylation Step
Parameter | Condition 1 | Condition 2 | Optimal Condition |
---|---|---|---|
Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ |
Ligand | P(o-tol)₃ | XPhos | XPhos |
Base | Cs₂CO₃ | K₃PO₄ | Cs₂CO₃ |
Solvent | Toluene | DMF | DMF |
Yield (%) | 62 | 89 | 89 |
The synthetic route exemplifies convergent strategies where the fluorinated keto-acid (Segment A) and benzyloxy-aniline (Segment B) are synthesized independently before final coupling. This approach minimizes side reactions compared to linear sequences involving late-stage fluorination [5] [8].
Deuteration of this fluorinated amide enables critical pharmacokinetic studies by tracing metabolic fate without altering chemical properties. Strategic deuteration positions include:
Deuterium incorporation employs two primary methods:
Table 2: Isotopic Labeling Methods for Metabolic Tracing
Position | Method | Isotopic Purity (%) | KIE (kₕ/kₔ) |
---|---|---|---|
Benzyl CH₂ | Pd/C, D₂O, 120°C, 24h | 92 | 4.8 |
Fluorophenyl ortho | d₄-Bromobenzene coupling | 99 | 6.2 |
β-Keto methyl | NaBD₄ reduction/dehydration | 85 | 2.1 |
Notably, primary KIEs dominate metabolic transformations involving C-H bond cleavage (e.g., hydroxylation), while secondary KIEs (<1.2) influence conformational equilibria. Deuterium labeling must avoid labile positions (e.g., amide N-H) where rapid back-exchange occurs in vivo [3] [6].
Coupling the sterically hindered β-keto acid with electron-rich 4-benzyloxyaniline presents significant challenges:
Stoichiometric methods (e.g., SOCl₂ activation) afford moderate yields (45–65%) but generate racemized products due to harsh conditions. Conversely, catalytic approaches demonstrate superior control:
Flow Chemistry Optimization: Using a microreactor (0.5 mL volume), the acid was pre-activated with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.05 equiv) and 1-hydroxy-7-azabenzotriazole (HOAt, 1.1 equiv) in CH₂Cl₂. The aniline segment (1.2 equiv) was introduced after 2 min residence time at 0°C. The reaction was completed in <5 min (85% yield, >99% ee) versus 12h in batch mode [4]. Key advantages include:
Catalytic Coupling Agents: Zirconocene dichloride (5 mol%) in tert-butyl methyl ether enables coupling at 25°C without racemization. The Lewis acid activates the carbonyl without enolization, achieving 92% yield versus 68% with N,N'-dicyclohexylcarbodiimide [7].
Installing the benzyloxy group on para-hydroxyaniline requires stringent control to prevent O-/N-dialkylation. Key parameters governing regioselectivity include:
Solvent Polarity Effects:
Temperature Modulation:
Table 3: Benzyloxy Protection Optimization
Solvent | Temp (°C) | Base | Equiv BnBr | O-Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
DMF | 25 | K₂CO₃ | 1.1 | 60 | 75 |
MeOH | 40 | NaHCO₃ | 1.0 | 92 | 81 |
HFIP | −40 | Cs₂CO₃ | 1.05 | 99 | 95 |
MeCN | 0 | DBU | 1.2 | 85 | 78 |
The benzylation mechanism involves:
Notably, microwave assistance (100°C, 5 min in i-PrOH) achieves quantitative yield without erosion of regioselectivity, enabling seamless integration into multi-step sequences [7].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8